Plecanatide acetate

Description

Properties

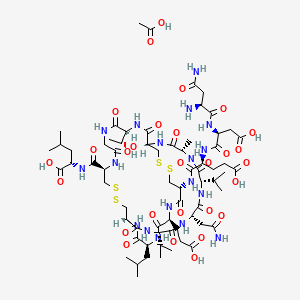

Molecular Formula |

C67H108N18O28S4 |

|---|---|

Molecular Weight |

1741.9 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-;/m0./s1 |

InChI Key |

NTDAGCOLNINBIG-DVBUSZEGSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Plecanatide Acetate Guanylate Cyclase-C Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the plecanatide acetate guanylate cyclase-C (GC-C) signaling pathway. Plecanatide, a structural analog of human uroguanylin, is a potent GC-C agonist used in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C)[1][2][3][4][5]. This document details the molecular mechanism of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and associated experimental workflows.

Core Mechanism of Action

Plecanatide exerts its therapeutic effect by acting as a guanylate cyclase-C (GC-C) agonist on the luminal surface of the intestinal epithelium[1][5]. GC-C is a transmembrane receptor that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) intracellularly[1][6][7][8][9]. Plecanatide is designed to mimic the action of the endogenous ligand uroguanylin and binds to the GC-C receptor in a pH-sensitive manner, similar to its natural counterpart[3][10][11][12].

The subsequent increase in intracellular cGMP concentration initiates a cascade of downstream events. The primary effector of this pathway in intestinal epithelial cells is cGMP-dependent protein kinase II (PKGII)[9][13]. PKGII, a membrane-bound kinase, phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel located on the apical membrane of enterocytes[1][9][13][14]. This activation leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen[1][3][5][7][9][15]. The increased luminal anion concentration creates an osmotic gradient, drawing water into the intestines. This increased fluid secretion hydrates the stool, softens its consistency, and facilitates intestinal transit, thereby alleviating constipation[1][2][3].

Furthermore, elevated intracellular cGMP levels also lead to the inhibition of the Na+/H+ exchanger 3 (NHE3), which reduces sodium absorption from the lumen, further contributing to the net increase in luminal fluid[9][13][15]. In addition to its effects on fluid and electrolyte balance, the GC-C/cGMP signaling pathway has been implicated in maintaining intestinal barrier function, regulating epithelial cell proliferation and differentiation, and potentially reducing visceral pain[6][9][16].

Signaling Pathway Diagram

Caption: this compound activates the GC-C receptor, leading to increased cGMP, which in turn activates CFTR and inhibits NHE3, resulting in increased intestinal fluid secretion.

Quantitative Data from Clinical Trials

The efficacy and safety of plecanatide have been evaluated in several Phase II and Phase III clinical trials for Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C). The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Plecanatide in Chronic Idiopathic Constipation (CIC)

| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | p-value | Reference |

| Durable Overall CSBM* Responders (%) | 21.0 | 19.5 | 10.2 | <0.001 | [17] |

| Durable Overall CSBM* Responders (%) | 20.1 | 20.0 | 12.8 | 0.004 | [18] |

| Change in CSBM Frequency from Baseline (per week) | +2.5 | +2.2 | +1.2 | <0.001 | [17] |

*CSBM: Complete Spontaneous Bowel Movement

Table 2: Efficacy of Plecanatide in Irritable Bowel Syndrome with Constipation (IBS-C)

| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | p-value | Reference |

| Overall Responders** (%) - Study 1 | 30.2 | 29.5 | 17.8 | <0.001 | [19] |

| Overall Responders** (%) - Study 2 | 21.5 | 24.0 | 14.2 | P=0.009 (3mg), <0.001 (6mg) | [19] |

| Sustained Efficacy Responders (%) - Integrated Analysis | 24.3 | 25.6 | 15.6 | <0.001 | [20] |

**Overall Responder: ≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for ≥6 of 12 weeks.

Table 3: Common Adverse Events (Diarrhea) in Plecanatide Clinical Trials

| Indication | Plecanatide 3 mg (%) | Plecanatide 6 mg (%) | Placebo (%) | Reference |

| CIC | 5.9 | 5.7 | 1.3 | [17] |

| CIC | 3.2 | 4.5 | 1.3 | [18] |

| IBS-C (Integrated) | 4.3 | 4.0 | 1.0 | [19][20] |

Experimental Protocols

This section provides an overview of methodologies for key experiments relevant to the study of the plecanatide GC-C signaling pathway.

Measurement of Intracellular cGMP Levels

Objective: To quantify the intracellular concentration of cGMP in response to plecanatide stimulation in a relevant cell line (e.g., T84 human colon carcinoma cells).

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for this purpose.

Protocol:

-

Cell Culture: Culture T84 cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they form a confluent monolayer.

-

Cell Treatment:

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) for a designated time (e.g., 15-30 minutes) to prevent cGMP degradation.

-

Treat the cells with varying concentrations of plecanatide or a vehicle control for a specified time course (e.g., 10-30 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer (e.g., 0.1 M HCl) and scrape the cells.

-

Centrifuge the lysate to pellet cellular debris.

-

-

cGMP Quantification (ELISA):

-

Use a commercially available cGMP ELISA kit.

-

Follow the manufacturer's instructions, which typically involve:

-

Preparing cGMP standards.

-

Adding samples and standards to a microplate pre-coated with a cGMP-specific antibody.

-

Adding a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the sample cGMP for antibody binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the cGMP standards.

-

Calculate the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

-

Intestinal Fluid Secretion Assay (Ex Vivo)

Objective: To measure the effect of plecanatide on fluid secretion in an isolated segment of the intestine.

Methodology: The everted intestinal sac model is a well-established ex vivo technique for this purpose.

Protocol:

-

Animal Euthanasia and Tissue Collection:

-

Humanely euthanize a small rodent (e.g., rat or mouse) according to approved animal care and use protocols.

-

Excise a segment of the desired intestinal region (e.g., jejunum or colon).

-

-

Preparation of Everted Sac:

-

Gently flush the intestinal segment with ice-cold Krebs-Ringer bicarbonate buffer.

-

Carefully evert the intestinal segment over a glass rod.

-

Tie one end of the everted segment with a suture.

-

-

Experimental Setup:

-

Fill the everted sac with a known volume of Krebs-Ringer buffer.

-

Tie the other end of the sac to create a sealed "sausage."

-

Weigh the filled sac accurately.

-

Incubate the sac in a bath of Krebs-Ringer buffer containing either plecanatide at the desired concentration or a vehicle control.

-

Gently aerate the incubation buffer with 95% O2 / 5% CO2 and maintain at 37°C.

-

-

Measurement of Fluid Secretion:

-

After a defined incubation period (e.g., 60 minutes), remove the sac from the bath.

-

Gently blot the exterior of the sac to remove excess buffer.

-

Weigh the sac again.

-

-

Data Analysis:

-

The change in weight of the sac corresponds to the volume of fluid transported. An increase in weight indicates net fluid secretion into the mucosal side (inside the sac).

-

Express the results as the volume of fluid secreted per unit length of the intestine per unit time (e.g., µL/cm/hr).

-

Experimental Workflow Diagram

Caption: A logical progression for plecanatide research, from in vitro mechanistic studies to clinical evaluation.

Conclusion

This compound effectively leverages the endogenous guanylate cyclase-C signaling pathway to increase intestinal fluid secretion and improve bowel function. Its mechanism as a structural analog of uroguanylin provides a targeted therapeutic approach for CIC and IBS-C. The data from extensive clinical trials support its efficacy and safety profile. The experimental protocols outlined in this guide provide a foundation for further research into the multifaceted roles of the GC-C/cGMP signaling axis in gastrointestinal health and disease. This comprehensive understanding is crucial for the continued development of novel therapies targeting this important pathway.

References

- 1. What is the mechanism of Plecanatide? [synapse.patsnap.com]

- 2. Plecanatide - Wikipedia [en.wikipedia.org]

- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action | Trulance® (plecanatide) [trulance.com]

- 5. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "The Guanylate Cyclase C-cGMP Signaling Axis Opposes Intestinal Epithel" by Jeffrey A. Rappaport and Scott A. Waldman [jdc.jefferson.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]

- 9. Guanylin and uroguanylin: a promising nexus in intestinal electrolyte and fluid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gut reactions and gut instincts: regulation of intestinal homeostasis by receptor guanylyl cyclase C (GC-C) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Uroguanylin Analogue Plecanatide Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide acetate, a synthetic analogue of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the core structural and functional aspects of this compound. It details the molecular structure, mechanism of action, and key experimental data supporting its therapeutic use. Detailed protocols for pivotal in vitro and in vivo assays are provided, along with a summary of Phase III clinical trial data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development.

Core Structure of this compound

Plecanatide is a 16-amino acid peptide that is structurally analogous to the endogenous human hormone uroguanylin.[1][2] The key structural difference lies in the substitution of aspartic acid at position 3 in uroguanylin with glutamic acid in plecanatide.[2] This modification is believed to enhance the peptide's stability and activity at the pH of the proximal small intestine.[1]

The primary amino acid sequence of plecanatide is: Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu [1]

Two disulfide bonds are crucial for its three-dimensional structure and biological activity, linking Cys4 to Cys12 and Cys7 to Cys15.[1]

Table 1: Comparison of Plecanatide and Human Uroguanylin Amino Acid Sequences

| Position | Plecanatide | Human Uroguanylin |

| 1 | Asn | Asn |

| 2 | Asp | Asp |

| 3 | Glu | Asp |

| 4 | Cys | Cys |

| 5 | Glu | Glu |

| 6 | Leu | Leu |

| 7 | Cys | Cys |

| 8 | Val | Val |

| 9 | Asn | Asn |

| 10 | Val | Val |

| 11 | Ala | Ala |

| 12 | Cys | Cys |

| 13 | Thr | Thr |

| 14 | Gly | Gly |

| 15 | Cys | Cys |

| 16 | Leu | Leu |

Mechanism of Action: Guanylate Cyclase-C Agonism

Plecanatide exerts its pharmacological effects by acting as a selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[3]

Binding of plecanatide to GC-C stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP has two primary effects:

-

Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Elevated cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the CFTR ion channel. This leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[3]

-

Increased Intestinal Fluid: The increased concentration of ions in the lumen creates an osmotic gradient, drawing water into the intestines. This results in increased intestinal fluid, which softens the stool and accelerates transit time.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of plecanatide.

Table 2: In Vitro Activity of Plecanatide

| Parameter | Cell Line | Value | Reference |

| EC50 for cGMP stimulation | T84 | 190 nM | [Source not explicitly provided in search results] |

Table 3: Efficacy of Plecanatide in Phase III Clinical Trials for Chronic Idiopathic Constipation (CIC)

| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) |

| Durable Overall CSBM Responders (%) - Study 1 | 21.0 | 19.5 | 10.2 | <0.001 |

| Durable Overall CSBM Responders (%) - Study 2 | 20.1 | 20.0 | 12.8 | 0.004 |

| Change from Baseline in CSBMs/week - Study 1 | 2.5 | 2.2 | 1.2 | <0.001 |

| Change from Baseline in SBMs/week - Study 1 | 3.2 | 3.1 | 1.3 | <0.001 |

| Change in Stool Consistency (BSFS) - Study 2 | 1.49 | 1.50 | 0.87 | <0.001 |

CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement; BSFS: Bristol Stool Form Scale.[5][6]

Table 4: Efficacy of Plecanatide in Phase III Clinical Trials for Irritable Bowel Syndrome with Constipation (IBS-C)

| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) |

| Overall Responders (%) - Study 1 | 30.2 | 29.5 | 17.8 | <0.001 |

| Overall Responders (%) - Study 2 | 21.5 | 24.0 | 14.2 | P=0.009 (3mg), <0.001 (6mg) |

Overall Responder: A patient who had a ≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for at least 50% of the treatment weeks. [Source not explicitly provided in search results]

Detailed Experimental Protocols

In Vitro cGMP Stimulation Assay in T84 Cells

This protocol describes a method to quantify the ability of plecanatide to stimulate cGMP production in the human colon adenocarcinoma cell line, T84.

Materials:

-

T84 human colon adenocarcinoma cells (ATCC CCL-248)

-

Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12) supplemented with 5-10% Fetal Bovine Serum (FBS)[7][8]

-

Phosphate-Buffered Saline (PBS)

-

3-isobutyl-1-methylxanthine (IBMX) or other phosphodiesterase inhibitor

-

This compound

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture: Culture T84 cells in DMEM/F12 with 5-10% FBS at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 24-well plates and grow to confluence.[7][8]

-

Pre-treatment: Wash confluent cell monolayers twice with warm PBS. Pre-incubate the cells in serum-free DMEM/F12 containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 30-60 minutes at 37°C to prevent cGMP degradation.[7]

-

Plecanatide Treatment: Prepare serial dilutions of this compound in serum-free DMEM/F12. Remove the pre-incubation medium and add the plecanatide solutions to the respective wells. Include a vehicle control (medium without plecanatide). Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: Aspirate the treatment medium and lyse the cells by adding a suitable lysis buffer (e.g., 200 µL of 0.1 M HCl). Incubate on ice for 10-20 minutes.

-

cGMP Quantification: Collect the cell lysates and quantify the intracellular cGMP concentration using a competitive cGMP EIA kit according to the manufacturer's instructions. This typically involves the use of a cGMP-alkaline phosphatase conjugate and a specific antibody.[9]

-

Data Analysis: Generate a standard curve using the cGMP standards provided in the kit. Determine the cGMP concentration in each sample from the standard curve. Plot the cGMP concentration against the log of the plecanatide concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Phase III Clinical Trial Protocol for Chronic Idiopathic Constipation (CIC)

This section outlines the general design of the Phase III clinical trials for plecanatide in patients with CIC.

Study Design:

-

Randomized, double-blind, placebo-controlled, multicenter study.[5]

-

12-week treatment period followed by a 2-week post-treatment follow-up.[5]

-

Patients randomized in a 1:1:1 ratio to receive plecanatide (3 mg or 6 mg) or placebo once daily.[5]

Key Inclusion Criteria:

-

Adults meeting the modified Rome III criteria for functional constipation.[5]

-

History of <3 complete spontaneous bowel movements (CSBMs) per week.[5]

-

Stool consistency of Bristol Stool Form Scale (BSFS) type 1 or 2 for at least 25% of bowel movements.[5]

Key Exclusion Criteria:

-

Meeting Rome III criteria for irritable bowel syndrome.[1]

-

History of inflammatory bowel disease or other organic causes of constipation.[1]

-

Use of medications known to affect gastrointestinal motility.[1]

Primary Efficacy Endpoint:

-

Percentage of patients who are "durable overall CSBM responders." A durable overall responder is defined as a patient who has at least 3 CSBMs and an increase of at least 1 CSBM from baseline in a given week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[5]

Key Secondary Efficacy Endpoints:

-

Change from baseline in the mean number of CSBMs per week.[5]

-

Change from baseline in the mean number of spontaneous bowel movements (SBMs) per week.[5]

-

Change from baseline in stool consistency as measured by the BSFS.[5]

-

Change from baseline in straining during defecation.[5]

Patient-Reported Outcomes (PROs):

-

Patients recorded daily information on bowel movements, stool consistency (using the BSFS), and symptoms such as straining, abdominal bloating, and discomfort in an electronic diary.[5]

In Vivo Intestinal Fluid Secretion Assay (Ligated Mouse Intestinal Loop Model)

This in vivo model is used to assess the secretagogue activity of plecanatide by measuring fluid accumulation in a ligated segment of the mouse intestine.

Materials:

-

Anesthetic agent (e.g., ketamine/xylazine).

-

Surgical thread.

-

This compound solution.

-

Vehicle control (e.g., saline).

Procedure:

-

Animal Preparation: Fast mice overnight with free access to water. Anesthetize the mice using an appropriate anesthetic.[10]

-

Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Carefully ligate a segment of the jejunum (approximately 2-3 cm in length) at both the proximal and distal ends, ensuring not to obstruct the blood supply.[10]

-

Injection: Inject a known concentration of plecanatide solution or vehicle control into the lumen of the ligated loop.

-

Incubation: Return the intestine to the abdominal cavity and suture the incision. Allow the mice to recover from anesthesia and maintain them for a specified period (e.g., 2-4 hours).

-

Sample Collection: Euthanize the mice and carefully dissect the ligated intestinal loop.

-

Measurement: Measure the length of the loop and weigh it. Aspirate the fluid from the loop and measure its volume or weigh it.

-

Data Analysis: Calculate the fluid accumulation as the ratio of the weight of the accumulated fluid to the length of the intestinal loop (g/cm). Compare the fluid accumulation in the plecanatide-treated groups to the vehicle control group.

Conclusion

This compound is a well-characterized uroguanylin analogue with a clear mechanism of action as a GC-C agonist. Its efficacy and safety in the treatment of CIC and IBS-C are supported by robust data from Phase III clinical trials. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of plecanatide and other GC-C agonists. This in-depth technical overview serves as a valuable resource for scientists and clinicians working to advance the understanding and treatment of functional gastrointestinal disorders.

References

- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnmjournal.org [jnmjournal.org]

- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. T84. Culture Collections [culturecollections.org.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Plecanatide Acetate: A Deep Dive into cGMP Stimulation in T84 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and experimental basis of plecanatide acetate-induced cyclic guanosine monophosphate (cGMP) stimulation in the human colon carcinoma cell line, T84. Plecanatide, a structural analog of human uroguanylin, is a potent guanylate cyclase-C (GC-C) agonist.[1][2] Its therapeutic effects in treating chronic idiopathic constipation and irritable bowel syndrome with constipation are underpinned by its ability to locally increase intracellular cGMP in intestinal epithelial cells.[3][4] This document details the signaling cascade, experimental methodologies for its characterization, and key quantitative data derived from in-vitro studies.

Core Mechanism of Action

Plecanatide functions by binding to and activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells.[3][5] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] The subsequent rise in intracellular cGMP concentration initiates a signaling cascade that leads to the activation of protein kinase G II (PKGII) and the cystic fibrosis transmembrane conductance regulator (CFTR).[6][7] This ultimately results in the secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[2][5]

Signaling Pathway of Plecanatide in T84 Cells

The signaling pathway of plecanatide in T84 cells is a well-characterized process that culminates in increased intestinal fluid secretion. The following diagram illustrates the key steps involved.

Plecanatide signaling cascade in intestinal epithelial cells.

Quantitative Analysis of cGMP Stimulation

The potency and efficacy of plecanatide in stimulating cGMP production in T84 cells have been quantified in several studies. The half-maximal effective concentration (EC50) is a key parameter used to describe the potency of the drug.

| Parameter | Value | Cell Line | Reference |

| EC50 for cGMP synthesis | 190 nM | T84 | [8] |

| EC50 for cGMP synthesis | 1.9 x 10-7 mol/L | T84 | [1] |

Experimental Protocol for cGMP Stimulation Assay in T84 Cells

The following protocol outlines a standard method for measuring plecanatide-induced intracellular cGMP accumulation in T84 cells.[1]

1. Cell Culture:

-

Culture human colon carcinoma T84 cells to confluent monolayers.[1]

2. Pre-incubation:

-

Pre-incubate the confluent T84 cell monolayers with 1 mmol/L isobutylmethylxanthine (IBMX), a phosphodiesterase inhibitor, in Dulbecco's Modified Eagle Medium (DMEM) for 10 minutes at 37°C.[1] The inclusion of a phosphodiesterase inhibitor is crucial to prevent the degradation of cGMP, thus allowing for its accumulation and accurate measurement.

3. Stimulation:

-

Incubate the cells with varying concentrations of this compound for 30 minutes.[1]

4. Reaction Termination:

-

Terminate the reaction by adding 3% perchloric acid.[1]

5. Sample Preparation:

-

Centrifuge the samples to pellet cell debris.

-

Neutralize the supernatants with 0.5 N NaOH.[1]

6. cGMP Measurement:

-

Measure the intracellular cGMP concentration in the neutralized supernatants using a commercially available cGMP enzyme immunoassay (EIA) kit.

-

Normalize the cGMP concentration to the total protein content of the cell lysate. The final data is often expressed as pmoles of cGMP per mg of protein.[1]

Experimental Workflow

The workflow for a typical in-vitro experiment to determine the effect of plecanatide on cGMP stimulation in T84 cells is depicted below.

Workflow for cGMP stimulation assay in T84 cells.

Conclusion

This compound is a specific and potent agonist of the GC-C receptor in T84 cells, leading to a significant and dose-dependent increase in intracellular cGMP. The experimental protocols for characterizing this effect are well-established and provide a robust system for studying the pharmacology of GC-C agonists. The data generated from these in-vitro models are crucial for understanding the mechanism of action of plecanatide and for the development of novel therapeutics targeting the GC-C/cGMP signaling pathway for gastrointestinal disorders.

References

- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Plecanatide? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plecanatide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Anti-inflammatory Effects of Plecanatide Acetate in Murine Colitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plecanatide, a synthetic analog of human uroguanylin, is an orally administered agonist of the guanylate cyclase-C (GC-C) receptor.[1][2][3] While clinically approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C), a growing body of preclinical evidence highlights its potent anti-inflammatory properties in the gastrointestinal tract.[1][3][4] Murine models of colitis, which mimic key aspects of human inflammatory bowel disease (IBD), have been instrumental in elucidating these therapeutic effects.[1][5] This technical guide provides an in-depth review of the experimental evidence, methodologies, and signaling pathways associated with the anti-inflammatory action of plecanatide in these models.

Core Mechanism of Action: The Guanylate Cyclase-C Pathway

Plecanatide exerts its effects by binding to and activating GC-C receptors on the luminal surface of intestinal epithelial cells.[4][6] This activation catalyzes the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7] The subsequent rise in intracellular cGMP is the primary driver of plecanatide's physiological and anti-inflammatory effects. This signaling cascade leads to the secretion of fluid and electrolytes, but also modulates inflammatory responses.[8][9] Studies suggest that elevated cGMP can inhibit the activation of pro-inflammatory pathways like NF-κB and reduce the secretion of key pro-inflammatory cytokines.[1][10]

References

- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plecanatide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Plecanatide? [synapse.patsnap.com]

- 7. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plecanatide-mediated activation of guanylate cyclase-C suppresses inflammation-induced colorectal carcinogenesis in Apc+/Min-FCCC mice - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Plecanatide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide acetate, a synthetic analog of human uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] Its therapeutic action is localized to the gastrointestinal (GI) tract, a characteristic that dictates its unique pharmacokinetic profile. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of plecanatide, details its mechanism of action through the GC-C signaling pathway, and outlines the general experimental methodologies used to assess its pharmacokinetic properties.

Pharmacokinetic Profile

The pharmacokinetics of plecanatide are characterized by its minimal systemic absorption and localized action within the gastrointestinal lumen.[3] Following oral administration, plasma concentrations of plecanatide and its primary active metabolite are below the limit of quantitation, making the calculation of standard pharmacokinetic parameters such as Cmax, AUC, and half-life impossible.[1][3]

Absorption

Plecanatide is minimally absorbed from the GI tract, resulting in negligible systemic bioavailability.[4] After the administration of a 3 mg oral dose, which is the recommended clinical dose, concentrations of plecanatide and its active metabolite in plasma are below the limit of quantitation.[1][3] Even at doses up to 48.6 mg, no detectable concentrations of plecanatide were found in human plasma.[5]

Distribution

Consistent with its minimal absorption, plecanatide is expected to be minimally distributed into tissues.[3][4] Its primary site of action is localized to the luminal surface of the intestinal epithelium where it binds to GC-C receptors.[1][3] In vitro studies have shown that plecanatide exhibits little to no binding to human serum albumin or human α-1-acid glycoprotein.[1][3]

Metabolism

Plecanatide undergoes metabolism within the gastrointestinal tract. The primary metabolic pathway involves the proteolytic cleavage of the terminal leucine moiety, resulting in the formation of a pharmacologically active metabolite.[1][3][4] Both the parent drug, plecanatide, and this active metabolite are subsequently degraded by proteases within the intestinal lumen into smaller, inactive peptides and naturally occurring amino acids.[1][2][4]

Excretion

Specific excretion studies in humans have not been performed.[1][3] This is due to the fact that plecanatide and its active metabolite are not measurable in plasma following the administration of recommended clinical doses, precluding the characterization of systemic clearance and elimination pathways.[3][6]

Quantitative Pharmacokinetic Data

Due to the negligible systemic absorption of plecanatide, quantitative pharmacokinetic parameters in plasma cannot be determined. The following table summarizes the available information.

| Parameter | Value | Rationale / Citation |

| Maximum Concentration (Cmax) | Below Limit of Quantitation (BLQ) | Plasma concentrations are not measurable following recommended oral doses.[1][6] |

| Time to Cmax (Tmax) | Not Calculable | Cannot be determined as Cmax is below the limit of quantitation.[3] |

| Area Under the Curve (AUC) | Not Calculable | Cannot be determined as plasma concentrations are below the limit of quantitation.[1][6] |

| Half-life (t½) | Not Calculable | Cannot be determined as plasma concentrations are below the limit of quantitation.[1][7] |

| Systemic Bioavailability | Negligible | The drug is minimally absorbed from the gastrointestinal tract.[4][7] |

| Plasma Protein Binding | Minimal / None | Exhibits little to no binding to human serum albumin or α-1-acid glycoprotein.[1][3][4] |

Mechanism of Action and Signaling Pathway

Plecanatide is a structural analog of the endogenous human peptide uroguanylin and functions as a guanylate cyclase-C (GC-C) agonist.[2][3] The entire pharmacodynamic effect is initiated and occurs on the luminal surface of the intestinal epithelium.

The signaling cascade is as follows:

-

Receptor Binding: Plecanatide and its active metabolite bind to GC-C receptors on the apical membrane of intestinal epithelial cells.[3][8]

-

cGMP Production: This binding activates the GC-C enzyme, which catalyzes the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][8]

-

CFTR Activation: The subsequent increase in intracellular cGMP concentration activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][5]

-

Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[3][8] This creates an osmotic gradient, causing water to follow into the lumen.[5]

-

Pharmacological Effect: The resulting increase in intestinal fluid softens the stool, accelerates intestinal transit, and alleviates constipation.[3][9]

Metabolic Pathway

Plecanatide's metabolism is a straightforward, two-step proteolytic process confined to the GI tract.

Experimental Protocols & Methodologies

The determination of plecanatide's pharmacokinetic properties relies on highly sensitive bioanalytical techniques and specific clinical study designs. While detailed proprietary protocols are not publicly available, the methodologies conform to established standards for pharmaceutical analysis.

Bioanalytical Method for Quantification

The analysis of plecanatide and its metabolite in biological matrices like plasma requires methods with very low limits of quantitation due to the expected negligible concentrations.

-

Technique: The standard and most appropriate technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[10][11] This method offers the high sensitivity and specificity needed to detect and quantify peptide-based drugs at picogram-per-milliliter levels.

-

General Workflow:

-

Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) or protein precipitation to remove interfering substances and concentrate the analytes (plecanatide and its metabolite).

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10] A specialized column separates the parent drug from its metabolite and other endogenous components.

-

Mass Spectrometric Detection: The separated components are ionized (typically using electrospray ionization, ESI) and enter a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for plecanatide and its metabolite, ensuring highly selective and sensitive quantification.

-

-

Outcome: In the case of plecanatide, despite the use of such highly sensitive and validated LC-MS/MS methods, the plasma concentrations in clinical studies remained below the lower limit of quantitation (BLQ).[12][13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Plecanatide - Wikipedia [en.wikipedia.org]

- 6. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. What is the mechanism of Plecanatide? [synapse.patsnap.com]

- 9. Plecanatide: IBS Uses, Side Effects, Dosage [medicinenet.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Plecanatide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide to the Identification and Characterization of Plecanatide Acetate's Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the metabolic fate of plecanatide acetate, a guanylate cyclase-C (GC-C) agonist. The focus is on the identification of its principal active metabolite, the experimental methodologies employed for its characterization, and its role in the established signaling pathway.

Metabolism and Active Metabolite Identification

Plecanatide is a 16-amino acid peptide and an analog of human uroguanylin.[1][2] Its therapeutic action is localized to the gastrointestinal (GI) tract. Following oral administration, plecanatide undergoes limited metabolism within the GI tract to form a single primary active metabolite.[3][4]

This active metabolite is generated through the enzymatic cleavage of the terminal leucine amino acid from the parent peptide.[3][5][6][7] This metabolite is identified in regulatory documents as SP-338.[8] Both the parent drug, plecanatide, and its active metabolite, SP-338, are subsequently subject to further proteolytic degradation within the intestinal lumen, breaking down into smaller, inactive peptides and naturally occurring amino acids.[4][6][7][9] Due to this localized action and degradation, systemic exposure to either plecanatide or its active metabolite is negligible.[3][7]

Pharmacokinetic Profile

The pharmacokinetic properties of plecanatide and its active metabolite are characterized by minimal systemic absorption. Following the administration of recommended clinical doses (e.g., 3 mg), plasma concentrations of both plecanatide and its metabolite are typically below the lower limit of quantitation (LLOQ).[3][5][6][9] Consequently, standard pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½) cannot be reliably calculated.[3][5][9]

Table 1: Summary of Plecanatide and Active Metabolite Pharmacokinetics

| Parameter | Finding | Citation |

| Systemic Absorption | Minimally absorbed with negligible systemic availability. | [3][9] |

| Plasma Concentrations | Below the limit of quantitation (LLOQ) after a 3 mg oral dose. | [3][5][6] |

| Calculable PK Parameters | Standard parameters (AUC, Cmax, t½) cannot be calculated. | [3][5][6][9] |

| Protein Binding | Exhibits little to no binding to human serum albumin or α-1-acid glycoprotein. | [3][5][7] |

| Metabolism | Metabolized in the GI tract via loss of the terminal leucine to an active metabolite (SP-338). Both are then degraded proteolytically. | [3][5][6][8] |

| Excretion | No excretion studies have been conducted in humans as the compounds are not measurable in plasma. | [3][5][7] |

Experimental Protocols

The characterization of plecanatide's metabolism involved a combination of in vitro and in vivo studies designed to assess its stability, identify metabolites, and evaluate its interaction with metabolic enzymes and transporters, all within the context of its localized action in the GI tract.

In Vitro Metabolism and Stability Studies

-

Objective: To determine the metabolic fate of plecanatide in a simulated gastrointestinal environment.

-

Methodology:

-

Results: These studies demonstrated that plecanatide is rapidly hydrolyzed at its C-terminus in SIF, resulting in the cleavage of the Leu16 residue and the formation of the active metabolite, SP-338.[8]

In Vivo Clinical Pharmacology Studies

-

Objective: To measure the systemic exposure of plecanatide and its active metabolite in humans.

-

Methodology:

-

Single ascending dose (SAD) and food-effect studies were conducted in healthy human subjects and patients with chronic idiopathic constipation (CIC).[8]

-

Plasma samples were collected at predetermined intervals following oral administration of plecanatide.

-

A validated LC-MS/MS bioanalytical method was used to quantify the concentrations of plecanatide and SP-338 in the plasma samples. The LLOQ for the assay was 1.0 ng/mL for plecanatide and 0.775 ng/mL for SP-338.[8]

-

-

Results: Despite the sensitivity of the analytical method, systemic exposures of both plecanatide and SP-338 were undetectable in the vast majority of plasma samples, even at doses up to 9 mg, confirming insignificant absorption from the GI tract.[8]

In Vitro Enzyme and Transporter Interaction Studies

-

Objective: To assess the potential for plecanatide and SP-338 to interact with key drug-metabolizing enzymes and transporters located in the gut.

-

Methodology:

-

CYP450 Enzymes: The inhibitory and inductive potential of plecanatide and SP-338 were evaluated for cytochrome P450 enzymes prevalent in the gastrointestinal tract, specifically CYP2C9 and CYP3A4.[3][8]

-

Transporters: The potential for plecanatide and SP-338 to be substrates or inhibitors of the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters was assessed using in vitro systems, such as Caco-2 cell monolayers.[3][8][10]

-

-

Results: The studies concluded that neither plecanatide nor its active metabolite significantly inhibits or induces CYP2C9 and CYP3A4, nor are they substrates or inhibitors of P-gp or BCRP transporters.[3][8][10]

Mechanism of Action and Signaling Pathway

Both plecanatide and its active metabolite, SP-338, exert their pharmacological effect by acting as agonists for the guanylate cyclase-C (GC-C) receptor.[3][5][6][11] This receptor is located on the apical (luminal) surface of intestinal epithelial cells.[6][8]

The binding and activation of GC-C initiate a downstream signaling cascade:

-

cGMP Production: Activated GC-C catalyzes the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][11][12]

-

CFTR Activation: The resulting increase in intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel.[5][6][8]

-

Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][3][5]

-

Increased Transit: The increased ion concentration drives water into the lumen via osmosis, resulting in increased intestinal fluid, softened stools, and accelerated GI transit.[1][3]

This entire process occurs locally within the gut, consistent with the minimal systemic absorption of the drug and its active metabolite.[12]

References

- 1. Plecanatide - Wikipedia [en.wikipedia.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Plecanatide Acetate with the Guanylate Cyclase-C Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of plecanatide acetate to its target, the guanylate cyclase-C (GC-C) receptor. Plecanatide, a structural analog of human uroguanylin, is a potent GC-C agonist used in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] Understanding its binding affinity and the downstream signaling pathways is crucial for ongoing research and the development of novel therapeutics targeting the GC-C receptor.

Core Mechanism of Action

Plecanatide is a 16-amino acid peptide that mimics the action of the endogenous ligand uroguanylin.[1][2] It binds to and activates the GC-C receptor, which is located on the apical surface of intestinal epithelial cells.[3][4] This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] The subsequent increase in intracellular cGMP concentration leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This increased ion flow promotes water secretion, which softens the stool and accelerates intestinal transit.[1][4]

A key feature of plecanatide's interaction with the GC-C receptor is its pH-dependent binding.[1][4] Similar to uroguanylin, plecanatide exhibits higher binding affinity in the acidic environment of the proximal small intestine (pH ~5.0-6.0).[4][6] This targeted activity is attributed to the presence of acid-sensing amino acid residues at its N-terminus.[4]

Quantitative Analysis of Binding and Functional Activity

| Ligand | Assay Type | Cell Line | Parameter | Value | pH | Notes |

| This compound | cGMP Synthesis Assay | T84 | EC50 | 190 nM | Not Specified | Measures the concentration for 50% of maximal cGMP stimulation.[7] |

| SP-338 (Active Metabolite) | cGMP Synthesis Assay | T84 | EC50 | 118 nM | Not Specified | SP-338 is formed by the cleavage of the C-terminal leucine of plecanatide.[6] |

| Plecanatide | Competitive Radioligand Binding Assay | T84 | EC50 | Not Specified | Not Specified | Described as having "high binding affinity" in displacing 125I-labeled ST peptide. The specific EC50 value was determined but not stated in the available document.[6] |

| Uroguanylin | Comparative Binding Potency | Preclinical Models | Potency Ratio | 8x less potent than plecanatide | Not Specified | Plecanatide demonstrated eight times the binding potency of uroguanylin.[1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: GC-C receptor signaling pathway activated by plecanatide.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Competitive Radioligand Binding Assay for GC-C Receptor

This protocol is a synthesized methodology based on practices described for determining the binding of ligands to the GC-C receptor.[6][8][9][10]

1. Cell Culture and Membrane Preparation:

-

Culture human colon carcinoma T84 cells, which endogenously express the GC-C receptor, or HEK293E cells stably transfected to express human GC-C.

-

For membrane preparations, harvest cells, homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer. For whole-cell assays, culture cells to confluence in multi-well plates.

2. Radioligand Preparation:

-

Utilize a radiolabeled ligand with high affinity for the GC-C receptor, typically an analog of the heat-stable enterotoxin (ST), such as 125I-labeled ST peptide.

3. Competitive Binding Assay:

-

In a multi-well plate, add the cell membranes or whole cells.

-

Add a fixed concentration of the 125I-labeled ST peptide to all wells.

-

Add increasing concentrations of unlabeled this compound to the experimental wells.

-

To determine non-specific binding, add a high concentration of unlabeled ST peptide to a set of control wells.

-

To determine total binding, add only the radioligand and buffer to another set of control wells.

-

Incubate the plate at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

4. Separation and Detection:

-

Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a vacuum harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Measure the radioactivity retained on each filter using a gamma counter.

5. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 or IC50 value, which represents the concentration of this compound required to displace 50% of the radiolabeled ST peptide.

cGMP Synthesis Assay (Functional Assay)

This protocol outlines the measurement of the functional consequence of GC-C receptor activation.[7][11]

1. Cell Culture:

-

Seed T84 cells in multi-well plates and grow to confluence.

2. Assay Procedure:

-

Pre-incubate the confluent T84 cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cGMP production.

3. cGMP Measurement:

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit.

4. Data Analysis:

-

Plot the cGMP concentration against the logarithm of the this compound concentration.

-

Use non-linear regression to determine the EC50 value, representing the concentration of this compound that produces 50% of the maximal cGMP response.

References

- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Plecanatide | Guanylate cyclase | TargetMol [targetmol.com]

- 8. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

Plecanatide Acetate's Attenuation of Visceral Hypersensitivity in Rodent Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plecanatide acetate, a guanylate cyclase-C (GC-C) agonist and an analog of human uroguanylin, has demonstrated significant potential in mitigating visceral hypersensitivity, a key pathophysiological component of functional gastrointestinal disorders such as Irritable Bowel Syndrome with Constipation (IBS-C).[1][2] Preclinical studies in rat models have elucidated its mechanism of action, revealing a potent anti-nociceptive effect beyond its known secretagogue function.[1][3] This technical guide provides an in-depth analysis of the core preclinical findings, detailing the experimental protocols, presenting quantitative data from key studies, and visualizing the underlying signaling pathways and experimental workflows. The evidence strongly suggests that plecanatide's activation of the GC-C signaling cascade contributes to the maintenance of intestinal barrier function and a reduction in visceral pain perception.[1][3][4]

Core Mechanism of Action: The Guanylate Cyclase-C Pathway

Plecanatide exerts its effects by binding to and activating guanylate cyclase-C (GC-C) receptors located on the apical surface of intestinal epithelial cells.[5] This activation initiates a downstream signaling cascade that results in increased intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP).[6][7] The elevation of cGMP is central to both the pro-secretory and anti-nociceptive effects of plecanatide.[5][6] While intracellular cGMP primarily stimulates chloride and bicarbonate secretion into the intestinal lumen via the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to increased fluid and accelerated transit, extracellular cGMP is believed to play a crucial role in modulating visceral pain by inhibiting colonic nociceptors.[5][6][8]

Preclinical Evidence in Rat Models of Visceral Hypersensitivity

Plecanatide's efficacy in reducing visceral hypersensitivity has been demonstrated in two well-established rat models: trinitrobenzene sulfonic acid (TNBS)-induced colitis and partial restraint stress (PRS).[1] In these models, visceral pain is quantified by measuring the visceromotor response (VMR), specifically the number of abdominal contractions, in response to graded colorectal distension (CRD).[6][8]

Experimental Protocols

A standardized methodology was employed to induce and assess visceral hypersensitivity in rats.

-

TNBS-Induced Colitis Model (Inflammatory): Visceral hypersensitivity was induced by a single intracolonic administration of TNBS in a 50% ethanol solution. This induces a local inflammation that leads to heightened visceral sensitivity.[1][6]

-

Partial Restraint Stress Model (Non-Inflammatory): Rats were subjected to partial restraint stress to induce visceral hypersensitivity, a model that mimics stress-induced abdominal symptoms.[1]

-

Vehicle or plecanatide was administered orally to the rats.[1]

-

Electromyography (EMG): To quantify the visceromotor response, electrodes were implanted into the abdominal external oblique musculature of the rats.[2]

-

Colorectal Distension (CRD): A balloon catheter was inserted into the rectum and colon. Graded, pressure-controlled distensions (e.g., 0-60 mmHg) were applied to stimulate visceral sensory pathways.[1]

-

Data Analysis: The number of abdominal contractions was recorded via EMG during each distension period. A reduction in contractions at a given pressure indicated an anti-nociceptive effect.[1]

Quantitative Data Summary

Oral treatment with plecanatide significantly attenuated visceral hypersensitivity in both the TNBS and PRS models.[1] The most significant inhibitory effects were observed at lower doses (0.01 and 0.05 mg/kg), while higher doses (>0.5 mg/kg) were less effective.[1]

Table 1: Effect of Plecanatide on Abdominal Contractions in TNBS-Induced Hypersensitivity Model

| Colorectal Distension Pressure (mmHg) | Vehicle (Post-TNBS) | Plecanatide (0.01 mg/kg) | Plecanatide (0.05 mg/kg) |

|---|---|---|---|

| 0 | ~5 | Reduced | Reduced |

| 20 | Increased | Significantly Reduced (p ≤ 0.001) | Significantly Reduced (p ≤ 0.001) |

| 40 | Increased | Significantly Reduced (p ≤ 0.001) | Significantly Reduced (p ≤ 0.001) |

| 60 | Increased | Significantly Reduced (p ≤ 0.001) | Significantly Reduced (p ≤ 0.001) |

Data are summarized from figures in Boulete et al., 2018.[1][9] The number of abdominal contractions gradually increased in a pressure-dependent manner in the vehicle group. Plecanatide at 0.01 and 0.05 mg/kg considerably attenuated the TNBS-induced increase in abdominal contractions.[1]

Table 2: Effect of Plecanatide on Abdominal Contractions in Partial Restraint Stress (PRS) Model

| Colorectal Distension Pressure (mmHg) | Vehicle (Post-PRS) | Plecanatide (Dose-Dependent) |

|---|---|---|

| 0 | Baseline | No significant change |

| 20 | Increased | Significant Reduction |

| 40 | Increased | Significant Reduction |

| 60 | Increased | Significant Reduction |

Data are summarized from Boulete et al., 2018.[1] Oral treatment with plecanatide resulted in a significant reduction in the rate of PRS-induced abdominal contractions with increasing CRD pressures.[1]

Role in Intestinal Barrier Function

Beyond its direct anti-nociceptive effects, plecanatide has been shown to preserve intestinal barrier function, which may indirectly contribute to the reduction of visceral hypersensitivity.[1][4] In in-vitro models using Caco-2 and T84 cell monolayers, and in ex-vivo rat colon tissues, plecanatide suppressed the lipopolysaccharide (LPS)-induced increase in paracellular permeability.[1][10] It appears to achieve this by maintaining the proper localization of tight junction proteins, such as occludin and ZO-1, at the cell surface.[3][4] By preventing increased permeability, plecanatide may limit the entry of inflammatory mediators that can sensitize visceral afferent nerves.[2][4]

Conclusion and Future Directions

The preclinical data from rat models provide compelling evidence that this compound attenuates visceral hypersensitivity through the activation of GC-C receptors. This leads to a direct anti-nociceptive effect, likely mediated by extracellular cGMP, and an indirect effect through the maintenance of intestinal barrier integrity.[1][3] The dose-dependent reduction in abdominal contractions in response to colorectal distension in both inflammatory and non-inflammatory models underscores its potential as a therapeutic agent for abdominal pain associated with functional gastrointestinal disorders.[1][2] These findings in animal models are consistent with the observed reduction in abdominal pain in human clinical trials for IBS-C, reinforcing the translational relevance of this mechanism.[1][6]

Future research should focus on further delineating the precise molecular interactions between extracellular cGMP and colonic afferent nerves. Additionally, exploring the long-term effects of plecanatide on neuronal plasticity and central sensitization could provide deeper insights into its sustained clinical benefits.

References

- 1. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. wjgnet.com [wjgnet.com]

The Discovery and Development of Plecanatide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plecanatide acetate, marketed under the brand name Trulance®, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults.[1][2] It is a synthetic analog of human uroguanylin, a naturally occurring peptide that regulates intestinal fluid and electrolyte homeostasis.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that underpin its therapeutic use.

Chemical Properties and Structure

Plecanatide is a 16-amino-acid peptide with the following sequence: Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu.[5] It has a molecular weight of 1682 Daltons and is characterized by two disulfide bonds (Cys4-Cys12 and Cys7-Cys15), which are crucial for its three-dimensional structure and biological activity.[3][5] A key structural feature of plecanatide is the substitution of aspartic acid at position 3 in uroguanylin with glutamic acid, which enhances its binding potency to the GC-C receptor.[6]

Mechanism of Action: Guanylate Cyclase-C Agonism

Plecanatide exerts its therapeutic effect by acting as a selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[5][7]

Signaling Pathway

The binding of plecanatide to the GC-C receptor initiates a downstream signaling cascade:

-

Receptor Activation: Plecanatide binds to the extracellular domain of the GC-C receptor. This binding is pH-sensitive, with optimal activity in the slightly acidic environment of the proximal small intestine.[8][9]

-

cGMP Production: Receptor activation stimulates the intracellular catalytic domain of GC-C, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7]

-

CFTR Activation: Increased intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel.[1]

-

Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[1][5] This is followed by the passive transport of sodium (Na+) and water, resulting in increased intestinal fluid.[1]

-

Accelerated Transit: The increased luminal fluid softens the stool and accelerates intestinal transit, thereby alleviating constipation.[5][10]

-

Visceral Pain Reduction: In animal models, plecanatide has been shown to reduce visceral pain.[10] The proposed mechanism involves the extracellular release of cGMP, which can modulate the activity of colonic afferent nerves.

Signaling Pathway of this compound

Caption: Plecanatide activates the GC-C receptor, leading to increased fluid secretion and reduced visceral pain.

Preclinical Development

In Vitro Studies

Guanylate Cyclase-C Activity Assay

-

Objective: To determine the potency of plecanatide in stimulating cGMP production.

-

Methodology:

-

Human colon carcinoma T84 cells are cultured to confluence.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) for 10 minutes at 37°C to prevent cGMP degradation.

-

Plecanatide is added at various concentrations and incubated for 30 minutes.

-

The reaction is terminated, and intracellular cGMP levels are measured using a competitive immunoassay or radioimmunoassay.[1]

-

-

Quantitative Data:

| Compound | EC50 for cGMP Production in T84 Cells |

| Plecanatide | 190 nM[11] |

| Uroguanylin | 560 nM[12] |

| SP-338 (active metabolite) | 2000 nM[12] |

Guanylate Cyclase-C Receptor Binding Assay

-

Objective: To determine the binding affinity of plecanatide to the GC-C receptor.

-

Methodology:

-

Membranes are prepared from cells stably expressing human GC-C (e.g., HEK cells).

-

A radiolabeled ligand (e.g., 125I-labeled heat-stable enterotoxin) is incubated with the cell membranes in the presence of varying concentrations of plecanatide.

-

The amount of bound radioligand is measured, and the concentration of plecanatide that inhibits 50% of the specific binding (IC50) is calculated.[12]

-

-

Quantitative Data:

| Compound | IC50 for GC-C Receptor Binding |

| Plecanatide | 1.9 nM[12] |

| Uroguanylin | 2.8 nM[12] |

| SP-338 (active metabolite) | 5.0 nM[12] |

Animal Models

Visceral Pain Models

-

Objective: To evaluate the anti-nociceptive effects of plecanatide.

-

Methodologies:

-

TNBS-Induced Colitis Model:

-

Colitis is induced in rats by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

-

Visceral sensitivity is assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD) via electromyography (EMG) of the abdominal muscles.

-

Plecanatide is administered orally, and its effect on the VMR is quantified.[10][13]

-

-

Partial Restraint Stress (PRS) Model:

-

Visceral hypersensitivity is induced in rats through partial restraint stress.

-

The VMR to CRD is measured using EMG recordings before and after plecanatide administration.[10]

-

-

-

Experimental Workflow for Visceral Pain Assessment:

Caption: Workflow for assessing the effect of plecanatide on visceral pain in rodent models.

-

Quantitative Data: Oral administration of plecanatide at doses of 0.01 and 0.05 mg/kg significantly reduced abdominal contractions in response to colorectal distension in both TNBS-induced and PRS-induced visceral hypersensitivity models in rats.[13]

Murine Colitis Models

-

Objective: To assess the anti-inflammatory properties of plecanatide.

-

Methodologies:

-

DSS-Induced Colitis: Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.

-

TNBS-Induced Colitis: Colitis is induced by rectal instillation of TNBS.

-

TCRα-/- Mice: These mice spontaneously develop colitis.

-

-

Endpoints: Amelioration of colitis is assessed by monitoring body weight, disease activity index, histopathology, and myeloperoxidase (MPO) activity in colon tissue.[1][3]

-

Quantitative Data:

| Model | Plecanatide Dose | Outcome |

| TNBS-induced colitis (BALB/c mice) | 0.5 and 2.5 mg/kg/day | Significant reduction in colitis severity scores.[1] |

| TCRα-/- mice | 0.5 and 2.5 mg/kg/day | Reduction in colitis scores.[1] |

| DSS-induced colitis (BDF1 mice) | 0.05 - 5 mg/kg/day | Significant reduction in colitis severity.[1] |

| TNBS-induced colitis (BDF1 mice) | 0.05 - 5 mg/kg/day | Significant reduction in colitis severity.[1] |

-

Cytokine Analysis: In explant cultures of colon tissues from TNBS-treated mice, plecanatide treatment inhibited the secretion of pro-inflammatory cytokines such as IL-12p40, IL-23, and TNF-α. In TCRα-/- mice, it reduced RANTES, IL-17, and MIP-1α, while increasing the anti-inflammatory cytokine IL-10.[1]

Pharmacokinetics and Metabolism

Plecanatide is minimally absorbed systemically following oral administration.[5] Plasma concentrations of plecanatide and its active metabolite are generally below the limit of quantitation after clinical doses.[5] In the gastrointestinal tract, plecanatide is metabolized to an active metabolite, SP-338, by the loss of the terminal leucine. Both plecanatide and its metabolite are then proteolytically degraded into smaller peptides and amino acids.[7] Due to the lack of systemic absorption, standard pharmacokinetic parameters like AUC, Cmax, and half-life cannot be calculated in humans.[5]

Clinical Development

Plecanatide has undergone extensive clinical evaluation in Phase I, II, and III trials for the treatment of CIC and IBS-C.

Phase III Clinical Trial Design for Chronic Idiopathic Constipation (CIC)

-

Study Design: Randomized, 12-week, double-blind, placebo-controlled, parallel-group studies.[3][13]

-

Patient Population: Adults meeting modified Rome III criteria for CIC.[3][13]

-

Intervention: Once-daily oral doses of plecanatide (3 mg or 6 mg) or placebo.[3][13]

-

Primary Endpoint: The percentage of patients who were "durable overall complete spontaneous bowel movement (CSBM) responders." A durable overall responder was defined as a patient who had at least 3 CSBMs in a given week and an increase of at least 1 CSBM from baseline in the same week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[3][14]

-

Secondary Endpoints: Changes from baseline in stool frequency (SBMs and CSBMs), stool consistency (Bristol Stool Form Scale), and straining.[3][14]

Phase III Clinical Trial Design for Irritable Bowel Syndrome with Constipation (IBS-C)

-

Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled trials.[15][16]

-

Patient Population: Adults meeting Rome III criteria for IBS-C.[15][16]

-

Intervention: Once-daily oral doses of plecanatide (3 mg or 6 mg) or placebo.[15][16]

-

Primary Endpoint: The percentage of "overall responders," defined as patients who had at least a 30% reduction from baseline in their worst abdominal pain and an increase of at least one CSBM from baseline in the same week for at least 6 of the 12 treatment weeks.[15][16]

-

Secondary Endpoints: Changes from baseline in abdominal pain, stool frequency, stool consistency, and straining.[15][16]

Plecanatide Clinical Development Workflow

Caption: The clinical development pathway of plecanatide from early phase studies to regulatory approval.

Clinical Efficacy

Chronic Idiopathic Constipation (CIC)

| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value |

| Durable Overall CSBM Responders (%) | ||||

| Study 1 (NCT01982240)[13] | 21.0 | 19.5 | 10.2 | <0.001 for both |

| Study 2 (NCT02122471)[14] | 20.1 | 20.0 | 12.8 | =0.004 for both |

| Mean Change from Baseline in CSBMs/week | ||||

| Study 1[13] | +2.5 | +2.2 | +1.2 | <0.001 for both |

| Mean Change from Baseline in BSFS | ||||

| Study 2[2] | +1.49 | +1.50 | +0.87 | <0.001 for both |

Irritable Bowel Syndrome with Constipation (IBS-C)

| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value |

| Overall Responders (%) | ||||

| Study 1 (NCT02387359)[16] | 30.2 | 29.5 | 17.8 | <0.001 for both |

| Study 2 (NCT02493452)[16] | 21.5 | 24.0 | 14.2 | P=0.009 (3mg), <0.001 (6mg) |

Safety and Tolerability

The most common adverse event reported in clinical trials was diarrhea.[13][16] The incidence of diarrhea was generally low and led to a low rate of study discontinuation.[2][16]

| Indication | Plecanatide 3 mg | Plecanatide 6 mg | Placebo |

| Diarrhea Incidence (%) | |||

| CIC (Study 1)[13] | 5.9 | 5.7 | 1.3 |

| CIC (Study 2)[14] | 3.2 | 4.5 | 1.3 |

| IBS-C (Pooled)[16] | 4.3 | 4.0 | 1.0 |

Conclusion

This compound is a well-characterized GC-C agonist that has demonstrated robust efficacy and a favorable safety profile in the treatment of CIC and IBS-C. Its development was based on a thorough understanding of the underlying pathophysiology of these disorders and the targeted modulation of the GC-C signaling pathway. The comprehensive preclinical and clinical data provide a strong foundation for its use as a valuable therapeutic option for patients suffering from these common and often debilitating gastrointestinal conditions.

References

- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]